Pyraoxystrobin

概要

説明

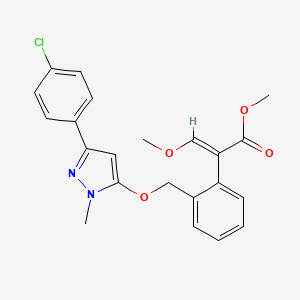

Pyraoxystrobin is a strobilurin fungicide known for its high antifungal efficiency. Its chemical name is (E)-methyl 2-(2-((3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yloxy)methyl)phenyl)-3-methoxyacrylate. This compound is widely used in agriculture to control a variety of fungal diseases on crops such as rice, vegetables, and tea .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pyraoxystrobin involves several steps, starting with the preparation of the key intermediate, 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanol. This intermediate is then reacted with 2-bromo-1-(2-methoxyphenyl)ethanone under basic conditions to form the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions: Pyraoxystrobin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and environmental fate .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur under basic conditions, where nucleophiles replace the methoxy group.

Major Products Formed: The major products formed from these reactions include various metabolites that result from the breakdown of the pyrazole and methoxyacrylate moieties .

科学的研究の応用

Stability and Dissipation in Soil

Research indicates that pyraoxystrobin exhibits significant stability in flooded soils. A study utilizing -labeled this compound demonstrated that it remained stable with a mineralization rate of less than 0.5% over 100 days. The dissipation half-lives varied between 56 and 670 days, depending on soil properties, indicating a potential risk for accumulation in the environment .

| Soil Type | Half-Life (days) |

|---|---|

| Soil A | 214 |

| Soil B | 56 |

| Soil C | 670 |

Bioaccumulation in Aquatic Organisms

Studies have assessed the bioaccumulation of this compound in fish, particularly zebrafish. The bioconcentration factor (BCF) was found to be moderate, with values of approximately 820.8 at low concentrations and 265.9 at higher concentrations. The elimination half-lives were around 3.84 days and 3.33 days for different exposure levels, suggesting that while bioaccumulation occurs, it reaches a balance where absorption equals excretion .

Control of Plant Pathogens

This compound is effective against a variety of fungal diseases affecting crops such as downy mildew, powdery mildew, and gray mold. Its application has shown promising results in both foliar treatments and soil applications, significantly reducing the incidence of these diseases .

- Foliar Application : Rapid penetration into treated leaves was observed, with a maximum uptake of 68% within five days .

- Soil Application : Demonstrated effectiveness under flooded conditions, which are common in rice cultivation.

Field Trials on Cucumber

In field trials involving cucumber plants, this compound was applied to assess its translocation and efficacy against fungal pathogens. Results indicated that the compound could effectively reduce disease incidence while maintaining high levels of crop yield .

Impact on Soil Microbial Communities

A study highlighted concerns regarding the long-term application of this compound due to its persistence in soil potentially affecting microbial communities negatively. The investigation into its impact on soil health is ongoing, emphasizing the need for careful management practices to mitigate risks associated with residual fungicides .

作用機序

Pyraoxystrobin exerts its effects by inhibiting mitochondrial respiration in fungal cells. It specifically targets the cytochrome b-c1 complex, blocking electron transfer between cytochrome b and cytochrome c1. This inhibition prevents ATP synthesis, leading to the death of the fungal cells .

類似化合物との比較

- Azoxystrobin

- Pyraclostrobin

- Fluoxastrobin

- Kresoxim-methyl

- Trifloxystrobin

Comparison: While all these compounds belong to the strobilurin class of fungicides and share a similar mode of action, pyraoxystrobin is unique due to its specific chemical structure, which provides it with a broader spectrum of activity and higher efficacy against certain fungal pathogens .

生物活性

Pyraoxystrobin is a novel fungicide belonging to the strobilurin class, known for its broad-spectrum activity against various plant pathogens. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, toxicity, bioaccumulation, and ecological impact.

This compound functions primarily as an inhibitor of mitochondrial respiration. It binds to the ubiquinone site of the cytochrome bc1 complex, disrupting electron transport and oxidative phosphorylation, leading to reduced ATP production and ultimately cell death in fungi. This mechanism is similar to that of other strobilurins, which are widely used in agricultural practices for their efficacy against fungal pathogens.

Toxicity Profile

The toxicity of this compound has been evaluated through various studies. Key findings include:

- Acute Toxicity : this compound exhibits moderate acute toxicity to aquatic organisms. For example, the 96-hour LC50 value for zebrafish was reported at 0.94 μg/L, indicating significant risk to aquatic life at low concentrations .

- Chronic Toxicity : In sub-chronic studies involving rats, the NOAEL (No Observed Adverse Effect Level) was determined to be 3.7 mg/kg bw/d for males and 4.1 mg/kg bw/d for females, while the LOEL (Lowest Observed Effect Level) was set at 19.6 mg/kg bw/d for males and 21.6 mg/kg bw/d for females .

Bioaccumulation Studies

Research on the bioaccumulation of this compound in aquatic organisms indicates significant retention and accumulation in tissues. A study on zebrafish revealed:

- Bioconcentration Factor (BCF) : The BCF values were measured at 820.8 (0.1 μg/L exposure) and 265.9 (1.0 μg/L exposure), suggesting moderate bioaccumulation potential .

- Half-Life : The half-life in zebrafish was approximately 3.84 days at lower concentrations and 3.33 days at higher concentrations, indicating relatively slow elimination rates from biological systems .

Ecological Impact

The ecological impact of this compound has been assessed through various studies focusing on its effects on non-target organisms:

- Aquatic Organisms : this compound has been shown to significantly affect zooplankton species such as Sinodiaptomus sarsi, which exhibited high sensitivity to exposure .

- Soil Microbial Communities : In flooded soil conditions, this compound demonstrated limited dissipation over a 100-day incubation period, maintaining a concentration of approximately 70% of its initial amount, which raises concerns about its long-term effects on soil health and microbial diversity .

Case Studies

Several case studies illustrate the biological activity and ecological risks associated with this compound:

- Zebrafish Bioaccumulation Study : In a controlled environment, zebrafish were exposed to varying concentrations of this compound. Results indicated that lower concentrations resulted in higher accumulation rates compared to higher concentrations due to saturation effects in absorption mechanisms .

- Toxicity Assessment in Aquatic Ecosystems : A microcosm study assessed the impact of this compound on aquatic ecosystems over an eight-week period, revealing significant alterations in community structure and function among zooplankton populations .

- Field Trials on Crop Protection : Field trials demonstrated that this compound effectively controlled rice leaf diseases when used in combination with other fungicides, showcasing its utility in integrated pest management strategies while highlighting the need for careful application to mitigate ecological risks .

特性

IUPAC Name |

methyl (E)-2-[2-[[5-(4-chlorophenyl)-2-methylpyrazol-3-yl]oxymethyl]phenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4/c1-25-21(12-20(24-25)15-8-10-17(23)11-9-15)29-13-16-6-4-5-7-18(16)19(14-27-2)22(26)28-3/h4-12,14H,13H2,1-3H3/b19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXNNPCNKVAQRA-XMHGGMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3C(=COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3/C(=C\OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058202 | |

| Record name | Pyraoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862588-11-2 | |

| Record name | Pyraoxystrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862588-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraoxystrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862588112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAOXYSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ7U7R7ZC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。